5-(Quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-(Quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a quinazoline moiety fused with an octahydropyrrolo[3,4-c]pyrrole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The octahydropyrrolo[3,4-c]pyrrole-1,3-dione moiety can be introduced via a series of condensation reactions involving suitable amines and diketones under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to partially or fully reduced derivatives .
Scientific Research Applications
5-(Quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(Quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors.
Pyrrolo[3,4-c]pyrrole Derivatives: Compounds used in organic electronics and photovoltaics.
Uniqueness
5-(Quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its dual structural features, combining the biological activity of quinazoline with the stability and electronic properties of pyrrolo[3,4-c]pyrrole .
Properties
IUPAC Name |
5-quinazolin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-13-9-5-18(6-10(9)14(20)17-13)12-8-3-1-2-4-11(8)15-7-16-12/h1-4,7,9-10H,5-6H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCYPDLJWJRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=NC4=CC=CC=C43)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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